molecular formula C12H18O B13709931 Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- CAS No. 68856-26-8

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-

Cat. No.: B13709931
CAS No.: 68856-26-8
M. Wt: 178.27 g/mol
InChI Key: FOMVFPYJDBUIFD-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- (CAS: 68856-26-8) is a substituted aromatic compound with the molecular formula C₁₂H₁₈O and a molecular weight of 178.275 g/mol. Its structure features a benzene ring substituted with a tert-butoxy group (1,1-dimethylethoxy) at position 1 and methyl groups at positions 3 and 4. The compound exhibits a logP value of 4.21, indicating moderate hydrophobicity . It is commonly analyzed via reverse-phase HPLC using a Newcrom R1 column, suggesting applications in analytical chemistry and material science .

Properties

CAS No.

68856-26-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8H,1-5H3

InChI Key

FOMVFPYJDBUIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The introduction of alkoxy groups such as 1,1-dimethylethoxy (a bulky tert-butoxy-like substituent) onto a benzene ring typically involves:

  • Alkylation of Phenols or Aromatic Hydroxyl Groups: Starting from a phenol derivative, the 1,1-dimethylethoxy group can be introduced via Williamson ether synthesis, where the phenol is reacted with an appropriate alkyl halide or sulfonate ester bearing the 1,1-dimethylethyl group under basic conditions.

  • Direct Alkoxylation: Electrophilic aromatic substitution reactions can install alkoxy groups on activated aromatic rings, often requiring catalysts or specific conditions to accommodate bulky alkoxy groups.

  • Methyl Substitutions: Methyl groups at the 3 and 5 positions can be introduced via Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts, or by starting with a suitably substituted benzene precursor.

Selenenylation Methods Relevant to Aromatic Compound Functionalization

A detailed study by Engman and Eriksson (1996) on the preparation and interconversion of phenylselenenylated and alkylselenenylated aromatic compounds provides extensive insight into electrophilic aromatic substitution methods that could be adapted for functionalization of benzene derivatives similar to the target compound.

  • Phenylselenenyl and Alkylselenenyl Sulfates as Electrophilic Agents: These reagents efficiently introduce phenylselenenyl or alkylselenenyl groups into activated aromatic compounds under mild conditions.

  • Preparation of Selenenylating Reagents: For example, phenylselenenyl sulfate can be prepared by refluxing diphenyl diselenide in methanol with ammonium peroxydisulfate. Similarly, methylselenenyl sulfate is generated from dimethyl diselenide under similar conditions.

  • Reaction Conditions: Heating aromatic substrates with the selenenylating agents in methanol at reflux typically affords monoselenenylated or polyselenenylated products depending on stoichiometry and substrate reactivity.

  • Oxidative Dealkylation and Cyclization: Alkylselenenyl groups can undergo oxidative dealkylation leading to electrophilic ring closure, which might be relevant for constructing cyclic ethers or related structures.

  • Hydrodeselenenation: Treatment of selenenylated aromatic compounds with butyllithium followed by hydrolysis can selectively remove selenenyl groups, allowing further functional group manipulation.

Analytical and Preparative Techniques

  • Chromatographic Separation: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases is effective for analysis and preparative isolation of benzene derivatives, including compounds like Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-.

  • Mass Spectrometry Compatibility: For MS applications, phosphoric acid in the mobile phase is replaced by formic acid to maintain compatibility.

Summary Table of Key Preparation Parameters (Adapted from Selenenylation Studies)

Parameter Description/Condition Notes
Selenenylating Agents Phenylselenenyl sulfate, methylselenenyl sulfate Prepared from diselenides + ammonium peroxydisulfate
Solvent Methanol Reflux conditions
Aromatic Substrates Activated aromatics (e.g., veratrole, anisole) Benzene and toluene showed no substitution
Reaction Time 1–24 hours Longer times for polyselenenylation
Temperature Reflux (approx. 65°C for methanol) Ambient to reflux depending on substrate
Product Isolation Extraction, drying, evaporation, flash chromatography Recrystallization for purity
Hydrodeselenenation n-Butyllithium treatment at -78°C, then hydrolysis Selective removal of selenenyl groups

Research Discoveries and Considerations

  • The steric hindrance of the 1,1-dimethylethoxy group may require careful selection of reaction conditions to achieve substitution without side reactions.

  • Selenenylation methods provide a versatile approach to functionalizing aromatic rings but are more commonly applied to heteroaromatic systems like thiophenes; adaptation to benzene derivatives requires optimization.

  • The use of electrophilic aromatic substitution with alkoxylation and methylation remains the most direct method to prepare Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-.

  • Chromatographic methods are essential for purification and analysis, especially for isolating positional isomers and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂),

Biological Activity

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- (CAS Registry Number: 98-19-1) is a chemical compound with diverse applications in various fields, including pharmacology and organic synthesis. This article delves into its biological activity, focusing on its antibacterial and anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula: C₁₂H₁₈
  • Molecular Weight: 162.27 g/mol
  • IUPAC Name: Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-
  • Structural Formula: Chemical Structure

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-. For instance, a study on secondary metabolites from bacterial sources reported significant antibacterial activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values for certain extracts were as low as 0.156 mg/mL against Klebsiella pneumoniae and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundPathogenMIC (mg/mL)
Crude Extract from K. aerogenesKlebsiella pneumoniae0.156
Crude Extract from E. aviumEscherichia coli0.156
Benzene DerivativeStaphylococcus aureusTBD

Anticancer Activity

The anticancer properties of Benzene derivatives have been explored in various studies. The cytotoxic effects of related compounds were tested using the MTT assay on cancer cell lines such as A549 (lung carcinoma) and HCT116 (human colon carcinoma). In these studies, significant cell reduction was observed at concentrations around 0.16 mg/mL .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineConcentration (mg/mL)Cell Reduction (%)
Crude Extract from K. aerogenesA5490.1679.4
Crude Extract from E. aviumHCT1160.1667.2
Benzene DerivativeA549TBDTBD

The mechanisms underlying the antibacterial and anticancer activities of Benzene derivatives are multifaceted:

  • Antibacterial Mechanism: The antibacterial activity is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism: The cytotoxic effects against cancer cells may involve apoptosis induction and inhibition of cell proliferation through various signaling pathways.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of similar compounds:

  • Study on Antibacterial Efficacy : A comprehensive evaluation of crude extracts from endosymbiotic bacteria showed promising results against multidrug-resistant strains, indicating potential for developing new antibiotics .
  • Anticancer Research : Investigations into the effects of related benzene derivatives on cancer cell lines demonstrated significant cytotoxicity, suggesting their utility in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The tert-butoxy group introduces polarity through ether oxygen, while methyl and tert-butyl groups enhance hydrophobicity. Below is a comparative analysis with analogous compounds:

Table 1: Key Properties of Benzene Derivatives
Compound Name Molecular Formula Molecular Weight LogP Boiling Point (K) Key Substituents
Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- C₁₂H₁₈O 178.275 4.21 N/A 1-tert-butoxy, 3,5-dimethyl
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- C₁₂H₁₈ 162.27 ~4.5* 478.7 1-tert-butyl, 3,5-dimethyl
Benzene, 1,3-bis(1,1-dimethylethyl) C₁₄H₂₂ 190.32 ~5.5* N/A 1,3-di-tert-butyl
Phenol, 2,4-bis(1,1-dimethylethyl) C₁₄H₂₂O 206.32 ~3.8* N/A 2,4-di-tert-butyl, phenol

Notes:

  • LogP Trends: The tert-butoxy group in the target compound reduces hydrophobicity compared to the tert-butyl analog (estimated logP ~4.5) but increases it relative to phenolic derivatives (logP ~3.8) due to the absence of a polar hydroxyl group .
  • Boiling Points : The tert-butyl analog (C₁₂H₁₈) has a boiling point of 478.7 K , attributed to stronger van der Waals forces from the bulky alkyl group . The tert-butoxy derivative likely has a lower boiling point due to reduced molecular weight and weaker intermolecular interactions.

Q & A

Q. What are the recommended synthetic approaches for Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- in laboratory settings?

While direct synthetic protocols for this compound are not detailed in the literature, Friedel-Crafts alkylation is a plausible method. For example, reacting tert-butyl chloride with 1,3,5-trimethylbenzene (mesitylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce the tert-butyl group. Purification via fractional distillation or column chromatography would isolate the product .

Key Considerations :

  • Catalyst selection and stoichiometry to minimize polyalkylation.
  • Reaction temperature control (typically 0–50°C).
  • Characterization via GC-MS or NMR to confirm regioselectivity.

Q. How can spectroscopic techniques confirm the structure of Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-?

A combination of NMR, IR, and mass spectrometry is critical:

  • ¹H NMR : Expect aromatic proton signals at δ 6.7–7.2 ppm (meta-substituted methyl groups) and tert-butyl protons at δ 1.3–1.4 ppm .
  • IR : C-H stretching for tert-butyl (~2960 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .
  • MS : Molecular ion peak at m/z 162 (C₁₂H₁₈⁺) with fragmentation patterns reflecting tert-butyl loss .
TechniqueKey DataSource
Molecular Weight162.27 g/mol
¹H NMR (tert-butyl)δ 1.33 ppm (singlet, 9H)
IR (C-H stretch)2960 cm⁻¹

Q. What are the key physical properties of this compound, and how are they determined experimentally?

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For tert-butyl-substituted aromatics, melting points typically range 50–100°C, but experimental validation is required .
  • Solubility : Test in non-polar solvents (e.g., hexane, toluene) via gravimetric analysis. Steric hindrance from the tert-butyl group may reduce solubility compared to simpler methyl derivatives.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model:

  • Electron Density : Localized electron-rich regions at aromatic carbons adjacent to methyl groups.
  • Reactivity : Steric hindrance from the tert-butyl group reduces electrophilic substitution at the para position. Reference the InChIKey FZSPYHREEHYLCB-UHFFFAOYSA-N to retrieve structural data for simulations .

Example Workflow :

  • Optimize geometry using B3LYP/6-31G(d).
  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Q. How to resolve discrepancies in reported thermodynamic data (e.g., melting points)?

Cross-validate data using multiple techniques and reference standards:

  • Compare DSC results with NIST’s phase-change data (e.g., Schwartzman and Corson’s 1956 study for analogous compounds ).
  • Ensure calibration of instruments using pure standards (e.g., indium for DSC).

Common Pitfalls :

  • Impurities (>5%) skew melting ranges.
  • Heating rate inconsistencies in DSC (use 5–10°C/min).

Q. What mechanistic insights explain steric effects on electrophilic substitution reactions?

The tert-butyl group creates significant steric hindrance, directing electrophiles to less hindered positions. For example:

  • Nitration : Likely occurs at the para position to a methyl group due to tert-butyl blocking adjacent sites.
  • Sulfonation : Requires elevated temperatures and prolonged reaction times due to reduced accessibility .

Experimental Design :

  • Monitor reaction progress via TLC or HPLC.
  • Use competitive reaction studies with tert-butyl vs. methyl-substituted analogs to quantify steric effects.

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